Biochemical Potency Advantage Over First-Generation Inhibitor Necrostatin-1 (Nec-1)
RIPK1-IN-4 demonstrates superior biochemical inhibition of RIPK1 kinase activity compared to the first-generation inhibitor Necrostatin-1 (Nec-1). In ADP-Glo kinase assays, RIPK1-IN-4 exhibits an IC50 of 10 nM [1], while Nec-1 shows significantly weaker inhibition with an EC50 of 182 nM for RIPK1 and an IC50 reported at approximately 754 nM in similar biochemical assays [2]. This represents an 18-fold to 75-fold improvement in potency depending on the specific comparator metric.
| Evidence Dimension | Biochemical Inhibition of RIPK1 Kinase Activity |
|---|---|
| Target Compound Data | IC50 = 10 nM (ADP-Glo kinase assay) |
| Comparator Or Baseline | Necrostatin-1: EC50 = 182 nM (RIPK1 inhibition); IC50 = 754 nM (biochemical assay) |
| Quantified Difference | 18-fold to 75-fold greater potency |
| Conditions | In vitro ADP-Glo kinase assay measuring RIPK1 autophosphorylation |
Why This Matters
Higher biochemical potency ensures complete target engagement at lower compound concentrations, reducing the risk of off-target effects and improving assay signal-to-noise ratios in cellular studies.
- [1] Harris PA, et al. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Med Chem Lett. 2013 Nov 4;4(12):1238-43. View Source
- [2] ChEMBL Database. Necrostatin-1 Activity: Inhibition of human recombinant RIPK1. ChEMBL ID: CHEMBL1234. IC50 = 754 nM. View Source
